molecular formula C10H12N2O B11914002 4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11914002
M. Wt: 176.21 g/mol
InChI Key: YQYWRSXLXCTFLU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate o-phenylenediamine derivatives with diketones or keto acids. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Introduction of various functional groups at different positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic or nucleophilic reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar structure.

    2,3-Dimethylquinoxaline: A closely related derivative.

    6-Methylquinoxaline: Another similar compound with a single methyl group.

Uniqueness

4,6-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the specific positioning of its methyl groups and the dihydroquinoxaline structure, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4,6-dimethyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C10H12N2O/c1-7-3-4-8-9(5-7)12(2)6-10(13)11-8/h3-5H,6H2,1-2H3,(H,11,13)

InChI Key

YQYWRSXLXCTFLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN2C

Origin of Product

United States

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